molecular formula C17H21N3S B5526458 3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea

3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea

Cat. No.: B5526458
M. Wt: 299.4 g/mol
InChI Key: AQMDSQRDCCTGAJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea is a compound that belongs to the class of thioureas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: The compound shows promise as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with similar chemical properties.

    N-Phenylthiourea: Another thiourea derivative with a phenyl group.

    N,N’-Dimethylthiourea: A thiourea derivative with two methyl groups.

Uniqueness

3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea is unique due to the presence of both a dimethylphenyl group and a pyridin-2-yl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-7-8-16(12-14(13)2)19-17(21)20(3)11-9-15-6-4-5-10-18-15/h4-8,10,12H,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMDSQRDCCTGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N(C)CCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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